Bis(2,2-dimethylpropyl)amine physical properties
Bis(2,2-dimethylpropyl)amine physical properties
An In-depth Technical Guide to the Physical Properties of Bis(2,2-dimethylpropyl)amine
Abstract
Bis(2,2-dimethylpropyl)amine, also known by the synonym dineopentylamine, is a secondary amine characterized by significant steric hindrance around the nitrogen atom. This technical guide provides a comprehensive overview of the known physical and chemical properties of Bis(2,2-dimethylpropyl)amine (CAS No. 77954-69-9). The document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed understanding of this compound's characteristics. The guide covers its molecular structure, the consequential impact on its reactivity, its physical properties, standard methodologies for their determination, and essential safety information. The central theme of this guide is to explain how the unique sterically encumbered structure of this amine dictates its physical properties and defines its primary application as a non-nucleophilic base.
Molecular Structure and Its Influence on Physicochemical Properties
Bis(2,2-dimethylpropyl)amine possesses the molecular formula C₁₀H₂₃N.[1] Its structure consists of a central nitrogen atom bonded to two bulky 2,2-dimethylpropyl (neopentyl) groups. This arrangement is pivotal to its chemical behavior and physical properties.
The two tertiary-butyl groups at the alpha-position to the nitrogen atom create a sterically crowded environment. This architecture dramatically reduces the nucleophilicity of the nitrogen's lone pair of electrons, making it an excellent example of a non-nucleophilic base.[2] In synthetic organic chemistry, a common challenge is the need for a base that can effectively deprotonate an acidic substrate without participating in undesired nucleophilic substitution reactions. Bis(2,2-dimethylpropyl)amine is designed to fulfill this role, facilitating reactions such as eliminations to form alkenes with a minimized risk of side products.[2]
Caption: Molecular structure of Bis(2,2-dimethylpropyl)amine.
Core Physical Properties
Precise experimental data for Bis(2,2-dimethylpropyl)amine is not widely published, reflecting its status as a specialty chemical rather than a commodity. However, reliable predicted data and some experimental observations are available and summarized below.
| Property | Value | Source |
| CAS Number | 77954-69-9 | [1] |
| Molecular Formula | C₁₀H₂₃N | [1] |
| Molecular Weight | 157.30 g/mol | [1] |
| Physical Form | Liquid (at room temperature) | Sigma-Aldrich |
| Boiling Point | 153-154 °C (Predicted) | ChemicalBook |
| Density | 0.776 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa of Conjugate Acid | 11.25 ± 0.38 (Predicted) | ChemicalBook |
| Solubility | Information not widely available. Expected to be low in water and soluble in common organic solvents. | General Amine Properties |
In-Depth Discussion of Physical Properties
Boiling Point
The predicted boiling point of 153-154 °C is consistent with a secondary amine of its molecular weight. The bulky neopentyl groups, while increasing the overall van der Waals forces, also prevent efficient packing of the molecules, which can moderate the boiling point. As a secondary amine, it can participate in intermolecular hydrogen bonding (N-H---N), which elevates its boiling point compared to a tertiary amine of similar molecular weight. However, the steric hindrance around the N-H group may weaken these hydrogen bonds compared to less hindered secondary amines.
Density
The predicted density of approximately 0.776 g/cm³ is less than that of water, which is typical for aliphatic amines.
Solubility
Basicity (pKa)
The predicted pKa of the conjugate acid is 11.25. This indicates that Bis(2,2-dimethylpropyl)amine is a moderately strong base, typical for a secondary aliphatic amine. The electron-donating nature of the two alkyl groups increases the electron density on the nitrogen atom, enhancing its ability to accept a proton. This inherent basicity, coupled with its low nucleophilicity, is the key to its utility in organic synthesis.
Experimental Determination of Physical Properties
The following section outlines the standard, self-validating laboratory protocols for determining the key physical properties of a liquid amine like Bis(2,2-dimethylpropyl)amine.
Boiling Point Determination (Distillation Method)
The causality behind choosing the distillation method is its dual function: it purifies the sample while simultaneously providing an accurate boiling point at a given pressure.
Protocol:
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Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
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Sample Preparation: Place a sample of Bis(2,2-dimethylpropyl)amine (e.g., 25 mL) and a few boiling chips into the distillation flask.
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Heating: Gently heat the flask using a heating mantle.
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Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature, when the thermometer bulb is properly placed just below the side arm of the distillation head, is the boiling point.
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Pressure Correction: Record the atmospheric pressure. If the distillation is performed at a pressure other than 760 mmHg, a nomograph can be used to correct the observed boiling point to the normal boiling point.
Density Determination (Pycnometer Method)
This method is chosen for its high precision and reliance on gravimetric measurements, which are inherently accurate.
Protocol:
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Pycnometer Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL).
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Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
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Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Weigh the filled pycnometer.
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Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with Bis(2,2-dimethylpropyl)amine and weigh it.
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Calculation: The density of the amine is calculated using the formula: Density_amine = (Mass_amine / Mass_water) * Density_water Where Mass_amine and Mass_water are the net masses of the amine and water, respectively.
Caption: Workflow for determining boiling point and density.
Safety and Handling
Based on available hazard information, Bis(2,2-dimethylpropyl)amine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.
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GHS Hazard Codes: GHS02 (Flammable), GHS05 (Corrosive)
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Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)
Handling Precautions:
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Work in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
Bis(2,2-dimethylpropyl)amine is a specialty secondary amine whose physical properties and chemical reactivity are dominated by the steric bulk of its two neopentyl groups. This steric hindrance renders it a valuable non-nucleophilic base for applications in organic synthesis where proton abstraction is required without competing nucleophilic attack. While experimentally determined physical property data is sparse, predictive models and an understanding of the structure-property relationships for aliphatic amines provide a reliable profile of this compound as a flammable, corrosive liquid with a boiling point in the mid-range for a molecule of its size. Standard laboratory procedures can be employed to precisely determine its physical constants.
References
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Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
